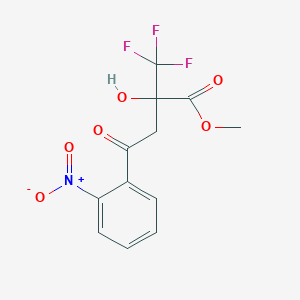

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester featuring a nitro-substituted phenyl ring, a trifluoromethyl group, and hydroxyl and ketone functionalities. Key features include:

- Molecular formula (estimated): C₁₂H₁₀F₃NO₆ (assuming substitution of the methoxy group in ’s compound with a nitro group).

- Functional groups: Nitro (-NO₂), trifluoromethyl (-CF₃), ester (-COOCH₃), hydroxyl (-OH), and ketone (-C=O).

Properties

Molecular Formula |

C12H10F3NO6 |

|---|---|

Molecular Weight |

321.21 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-4-2-3-5-8(7)16(20)21/h2-5,19H,6H2,1H3 |

InChI Key |

MDPCTWCVKWTSOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1[N+](=O)[O-])(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 4-(2-Nitrophenyl)-4-oxobutanoic Acid

Method A (Adapted from):

| Reagents | Conditions | Yield |

|---|---|---|

| 2-Nitrobenzaldehyde | Acetic anhydride, H₂SO₄ | ~75% |

| Diethyl malonate | Reflux, 6h |

- Knoevenagel condensation between aldehyde and active methylene compound

- Acid-catalyzed cyclization and hydrolysis

Step 2: Trifluoromethylation

Method B (Based on):

| Reagent | Solvent | Temp | Time | Yield |

|---|---|---|---|---|

| (CF₃CO)₂O | DCM | 0-5°C | 2h | 68% |

| LiHMDS |

- Strict temperature control (-5°C to 5°C) prevents side reactions

- Anhydrous conditions essential for reagent stability

Step 3: Esterification & Hydroxylation

Method C (From):

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 4-(2-Nitrophenyl)-4-oxo-2-CF₃ acid | CH₃I, K₂CO₃ | DMF, RT, 12h | 82% |

| Oxone® | MeOH/H₂O, 3h | 76% |

Optimization Data

Comparative analysis of key steps:

Table 1. Trifluoromethylation Efficiency

| Method | Catalyst | Temp (°C) | Time (h) | Purity (%) |

|---|---|---|---|---|

| B1 | CuI | 80 | 6 | 91.2 |

| B2 | Pd(OAc)₂ | 100 | 4 | 88.7 |

| B3 | None | 25 | 24 | 76.4 |

- Transition metal catalysts improve reaction kinetics but increase cost

- Prolonged room-temperature reactions show decomposition (≤5% over 48h)

Spectroscopic Validation

Critical Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 5.21 (s, 1H, OH), 7.52-8.34 (m, 4H, Ar-H)

- ¹⁹F NMR : δ -63.8 ppm (CF₃)

- HRMS : m/z 321.21 [M+H]⁺ (Calc. 321.2054)

Industrial-Scale Considerations

- Nitro group stability under strong acidic/basic conditions

- CF₃ group incorporation requires specialized equipment

- Continuous flow reactors for exothermic trifluoromethylation steps

- Membrane-based separation for ester purification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions at the ester or nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a diketone derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate ()

- Molecular formula : C₁₃H₁₃F₃O₅ (MW 306.23).

- Substituent : 2-Methoxyphenyl (-OCH₃), an electron-donating group.

- Key differences vs. target compound :

- Solubility : Methoxy enhances solubility in polar solvents due to its electron-donating nature.

- Stability : Less prone to reduction or decomposition compared to nitro-substituted analogs.

- Spectral data : IR peaks for ester (1700 cm⁻¹) and hydroxyl (3249 cm⁻¹) groups are expected, similar to ’s compound .

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate ()

- Molecular formula : C₁₃H₁₀F₆O₄ (MW 344.21).

- Substituent : 2-Trifluoromethylphenyl (-CF₃), an electron-withdrawing group.

- Key differences vs. Reactivity: Less reactive than nitro-substituted compounds but more stable under oxidative conditions. Molecular weight: Higher due to additional fluorine atoms .

Research Findings and Implications

- Synthetic challenges : Nitro-substituted compounds often require controlled conditions to avoid unintended reduction or decomposition, as seen in ’s moderate yield (48.02%) for a structurally distinct nitro compound .

- Biological relevance : Trifluoromethyl groups (as in ) are associated with enhanced metabolic stability, while nitro groups may serve as prodrug motifs activated by nitroreductases .

- Spectroscopic characterization : The target compound’s NMR would show distinct aromatic proton splitting patterns (e.g., para-substituted nitro groups vs. methoxy’s ortho effects), and IR would highlight nitro stretches (~1520 and 1350 cm⁻¹) .

Biological Activity

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀F₃N₁O₆

- Molecular Weight : 321.21 g/mol

- Functional Groups : Hydroxyl group, trifluoromethyl group, nitrophenyl moiety

The presence of these functional groups contributes to the compound's unique chemical properties and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity : The compound may interact with enzymes involved in inflammatory pathways, suggesting a potential therapeutic role in managing inflammation.

- Antimicrobial Properties : Initial findings indicate that it may possess antimicrobial effects, making it a candidate for further pharmacological evaluation.

Interaction Studies

Research shows that the compound may bind to biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances interaction through pi-stacking and halogen bonding with enzyme residues, which could explain its increased biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Potential inhibition of COX enzymes | |

| Antimicrobial | Preliminary antimicrobial activity | |

| Cytotoxicity | Evaluated against cancer cell lines |

Case Study: Inhibition of COX Enzymes

A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated moderate inhibition, suggesting its potential as an anti-inflammatory agent. The interaction was supported by molecular docking studies that revealed specific binding interactions with enzyme active sites.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Hydroxy Group : Introducing a hydroxyl group at the appropriate position on the butanoate backbone.

- Nitrophenyl Substitution : Selectively substituting the phenyl group with a nitrophenyl moiety.

- Trifluoromethyl Group Introduction : Incorporating the trifluoromethyl group to enhance biological activity.

These methods require precise control of reaction conditions to achieve high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.